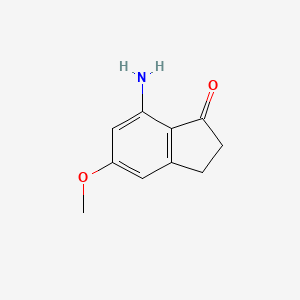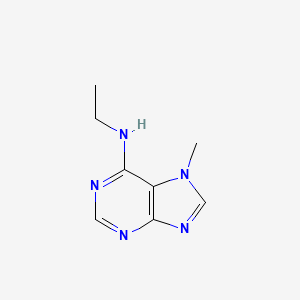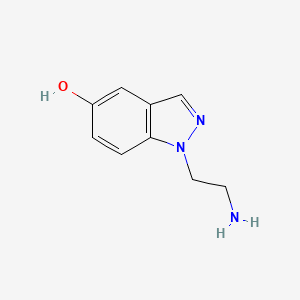
1-(2-Aminoethyl)-1h-indazol-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Aminoethyl)-1h-indazol-5-ol is a heterocyclic compound that features an indazole ring system with an aminoethyl side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Aminoethyl)-1h-indazol-5-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-nitrobenzaldehyde with ethylenediamine, followed by reduction and cyclization to form the indazole ring. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield, reducing production costs, and ensuring environmental compliance. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance the efficiency and sustainability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Aminoethyl)-1h-indazol-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the nitro group to an amino group, typically using reducing agents such as sodium borohydride or catalytic hydrogenation.
Substitution: The aminoethyl side chain can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, catalytic hydrogenation.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed: The major products formed from these reactions include various substituted indazoles, which can have different functional groups attached to the indazole ring or the aminoethyl side chain.
Aplicaciones Científicas De Investigación
1-(2-Aminoethyl)-1h-indazol-5-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1-(2-Aminoethyl)-1h-indazol-5-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparación Con Compuestos Similares
2-(2-Aminoethyl)imidazole: Another heterocyclic compound with similar structural features.
1-(2-Aminoethyl)piperazine: Known for its applications in corrosion inhibition and biological activity studies.
Uniqueness: 1-(2-Aminoethyl)-1h-indazol-5-ol is unique due to its indazole ring system, which imparts distinct chemical and biological properties. Compared to similar compounds, it may offer enhanced stability, reactivity, and specificity in its interactions with biological targets.
Propiedades
Número CAS |
885270-94-0 |
|---|---|
Fórmula molecular |
C9H11N3O |
Peso molecular |
177.20 g/mol |
Nombre IUPAC |
1-(2-aminoethyl)indazol-5-ol |
InChI |
InChI=1S/C9H11N3O/c10-3-4-12-9-2-1-8(13)5-7(9)6-11-12/h1-2,5-6,13H,3-4,10H2 |
Clave InChI |
ORNIXAOTPLDDDV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1O)C=NN2CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


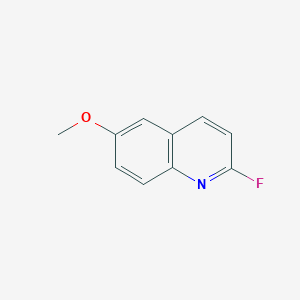
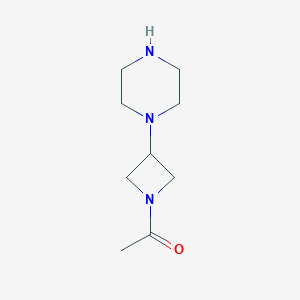
![(5-Methoxy-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B15070972.png)


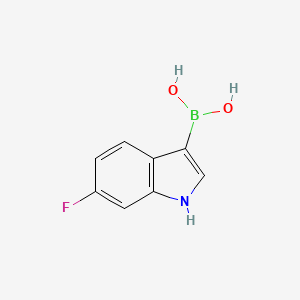
![3,7-Dimethyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B15070986.png)

![2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carbaldehyde](/img/structure/B15071014.png)
